Cas no 2034439-80-8 (3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea)

3-Ethyl-1-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea is a specialized organic compound featuring a urea moiety linked to a substituted piperidine and pyrimidine scaffold. Its structural complexity, including the trifluoromethyl and methyl groups on the pyrimidine ring, enhances its potential as a key intermediate in medicinal chemistry and agrochemical research. The compound’s unique architecture may contribute to improved binding affinity and metabolic stability in target applications. Its well-defined synthetic route allows for high purity and reproducibility, making it suitable for exploratory studies in drug discovery and development. The presence of the trifluoromethyl group further augments its utility in designing bioactive molecules with enhanced physicochemical properties.
3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea structure
2034439-80-8 structure
Product Name:3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea
CAS No:2034439-80-8
MF:C14H20F3N5O
MW:331.336712837219
CID:6011789
PubChem ID:119102253
Update Time:2025-06-09

3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea
    • 2034439-80-8
    • 3-ethyl-1-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea
    • CCG-355907
    • 1-ethyl-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea
    • AKOS026693896
    • 1-ethyl-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
    • F6523-0215
    • Inchi: 1S/C14H20F3N5O/c1-3-18-13(23)21-10-4-6-22(7-5-10)12-8-11(14(15,16)17)19-9(2)20-12/h8,10H,3-7H2,1-2H3,(H2,18,21,23)
    • InChI Key: XUTYRLHRPFPUCW-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC(C)=N1)N1CCC(CC1)NC(NCC)=O)(F)F

Computed Properties

  • Exact Mass: 331.16199476g/mol
  • Monoisotopic Mass: 331.16199476g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 70.2Ų

3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea Pricemore >>

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Additional information on 3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea

Professional Introduction to Compound with CAS No. 2034439-80-8 and Product Name: 3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea

The compound with the CAS number 2034439-80-8 and the product name 3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including ethyl, piperidine, pyrimidine, and urea moieties, contributes to its unique chemical properties and biological activities.

Recent research in the field of cheminformatics and computational biology has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 1-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety in the compound's structure is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in various biological targets. This moiety is often incorporated into drug candidates due to its ability to interact favorably with enzymes and receptors, making it a valuable component in the design of small-molecule inhibitors.

The urea group in the compound's structure further contributes to its pharmacological potential. Urea-based compounds are well-documented for their versatility in drug design, often serving as key pharmacophores in molecules targeting a wide range of diseases. The combination of a urea group with a piperidine ring provides an additional layer of complexity that can influence both the solubility and bioavailability of the compound. This structural feature is particularly relevant in the development of orally active drugs, where optimal pharmacokinetic profiles are essential.

One of the most exciting aspects of this compound is its potential application in oncology research. The trifluoromethyl group is a common substituent in anticancer agents due to its ability to modulate metabolic pathways and enhance drug potency. Studies have shown that trifluoromethylated compounds can exhibit increased lipophilicity and metabolic stability, which are critical factors for long-term therapeutic efficacy. The presence of this group in the 1-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety suggests that this compound may have significant anticancer properties.

In addition to its potential in oncology, this compound has shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it may possess anti-inflammatory and immunomodulatory effects. These findings are particularly intriguing given the increasing interest in immunotherapy as a treatment strategy for various diseases. The ability of this compound to modulate immune responses could make it a valuable candidate for developing new immunotherapeutic agents.

The synthesis of 3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}urea represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex pyrimidine and piperidine rings. These synthetic strategies not only highlight the ingenuity of modern chemical methodologies but also pave the way for future modifications and derivatization of this compound.

The pharmacokinetic properties of this compound are another area of active investigation. Researchers are exploring various formulations to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. For example, prodrugs or nanocarriers may be developed to enhance bioavailability or targeted delivery to specific tissues. Understanding these properties is crucial for translating preclinical findings into clinical success.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for advancing this compound through clinical trials. Detailed documentation of synthetic routes, impurity profiles, and stability studies is required to meet regulatory standards set by agencies such as the U.S. Food and Drug Administration (FDA). These efforts underscore the commitment to bringing safe and effective therapies to patients worldwide.

The interdisciplinary nature of pharmaceutical research is exemplified by the work on 3-ethyl-1-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylo piperidin -4 -yl}urea. Collaboration between chemists, biologists, pharmacologists, and clinicians is essential for translating basic research into tangible therapeutic outcomes. This compound serves as a testament to the power of multidisciplinary approaches in addressing complex biological challenges.

In conclusion, 3 - ethyl - 1 - { 1 - 2 - methyl - 6 - ( trif luoro methyl ) pyrim idin - 4 - yl piper idin e - 4 - yl } urea (CAS No. 2034439 - 80 - 8) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive molecule for drug discovery efforts across multiple therapeutic areas. As research continues to uncover new applications for this compound, it holds great potential for improving human health outcomes.

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